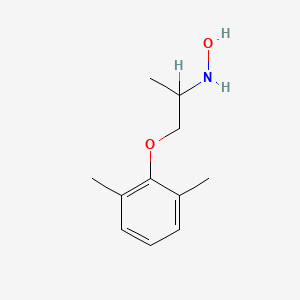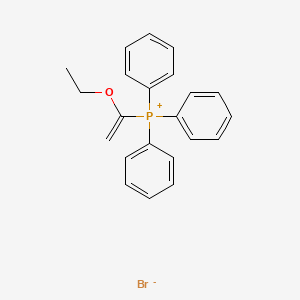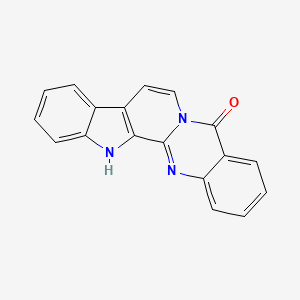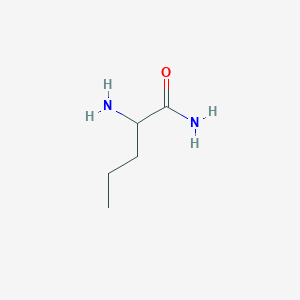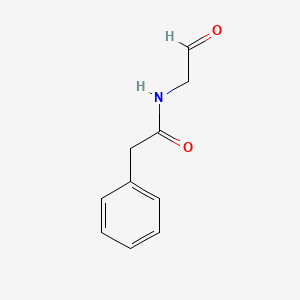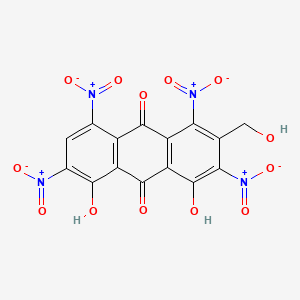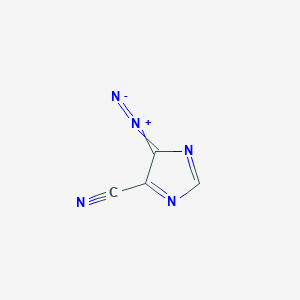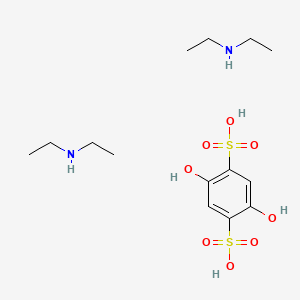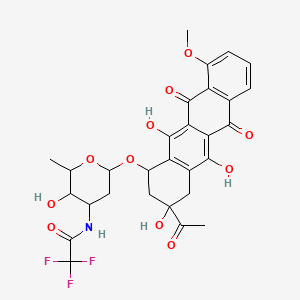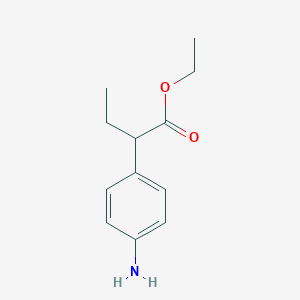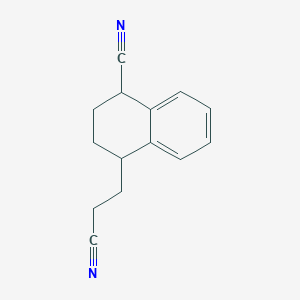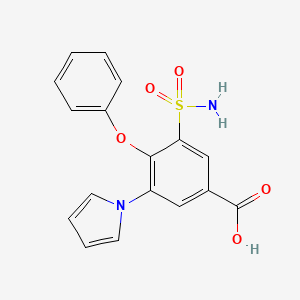
4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid
Overview
Description
Compounds with a structure similar to “4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid” often have a wide range of chemical and biological properties. For instance, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions of “4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid” would depend on its specific structure and functional groups. Unfortunately, without specific information, it’s challenging to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Without specific information on “4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid”, it’s difficult to provide an accurate analysis .Scientific Research Applications
Synthesis and Biochemical Characterization
A study by Irshad et al. (2022) highlighted the synthesis of Schiff bases from a motif similar to 4-phenoxy-5-sulfamoylbenzoic acid. These compounds, after undergoing substitution reactions, displayed potent anti-urease and anti-bacterial actions, suggesting their utility in treating gastrointestinal diseases like gastric and peptic ulcers, and hepatic encephalopathy. The research underlines the dual-mode action of these compounds against urease and bacterial strains, indicating their potential as lead candidates for future drug development (Irshad et al., 2022).
Chemical Synthesis and Structural Analysis
Antonov et al. (2019) reported on the three-component spiro heterocyclization involving pyrrolediones and aminoindenones, leading to substituted spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles]. This synthesis demonstrates the compound's versatility in forming complex structures, which could be explored for various applications, including materials science and pharmaceuticals (Antonov et al., 2019).
Antimicrobial Activities
The research by Bildirici et al. (2007) synthesized derivatives from a related compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, evaluating their antibacterial activities. Their findings showed that certain sulfamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of these derivatives in antimicrobial therapy (Bildirici et al., 2007).
Corrosion Inhibition
Lgaz et al. (2020) explored the potential role of pyrazoline derivatives, similar in structure to the compound of interest, in the corrosion inhibition of mild steel in hydrochloric acid solution. Their study revealed that these compounds significantly enhance corrosion resistance, demonstrating the chemical versatility of these derivatives and their potential industrial applications (Lgaz et al., 2020).
Mechanism of Action
The mechanism of action would depend on the specific biological target of “4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid”. For instance, compounds with similar structures have been found to increase the amount of folded mutant protein with wild-type conformation, restoring its transcriptional functions .
Safety and Hazards
properties
IUPAC Name |
4-phenoxy-3-pyrrol-1-yl-5-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-11H,(H,20,21)(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPCBVICASHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512207 | |
| Record name | 4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid | |
CAS RN |
67641-46-7 | |
| Record name | 4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

